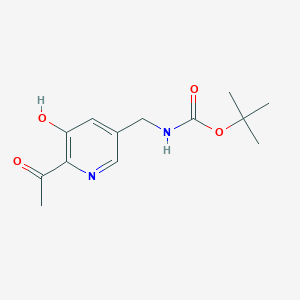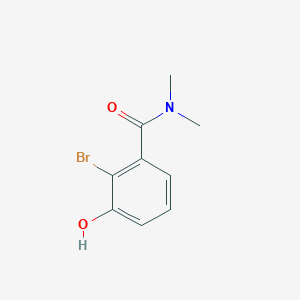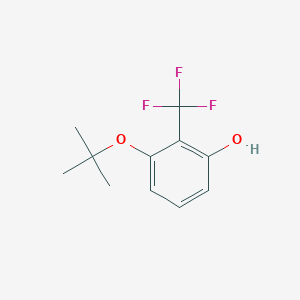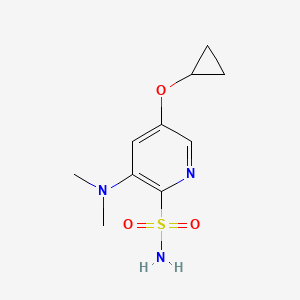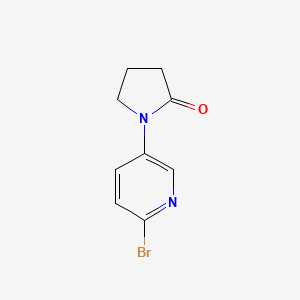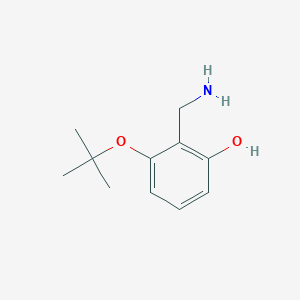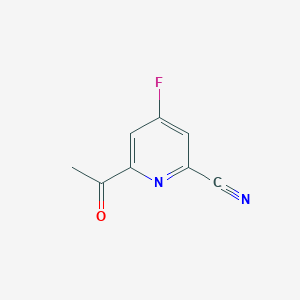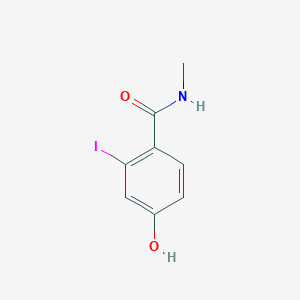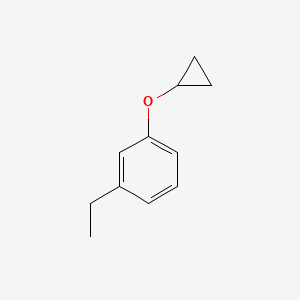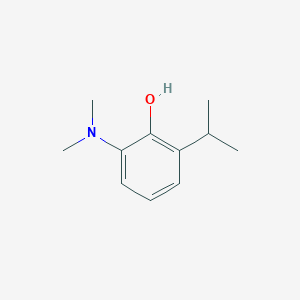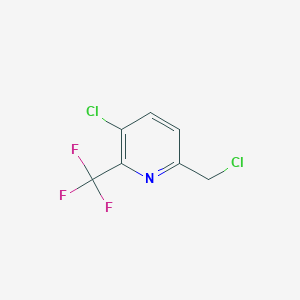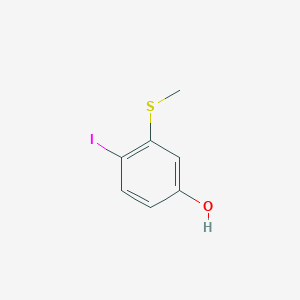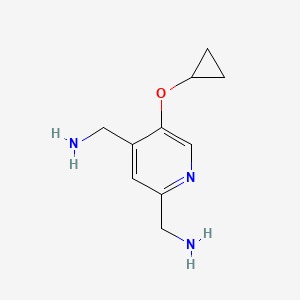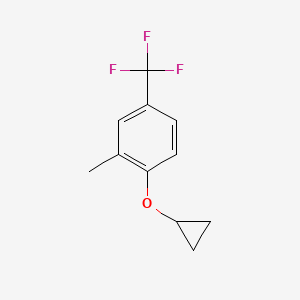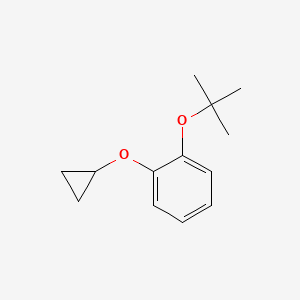
1-Tert-butoxy-2-cyclopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butoxy-2-cyclopropoxybenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Tert-butoxy-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the introduction of tert-butoxy and cyclopropoxy groups onto a benzene ring. One common method involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .
化学反応の分析
Types of Reactions: 1-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
1-Tert-butoxy-2-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various functional groups. The tert-butoxy and cyclopropoxy groups play a crucial role in determining the compound’s reactivity and interactions with other molecules .
類似化合物との比較
1-Tert-butoxy-2-propanol: Shares the tert-butoxy group but differs in the presence of a propanol group instead of a cyclopropoxy group.
1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: Contains a tert-butoxy group and a tert-butoxycarbonyl group, highlighting the versatility of tert-butoxy derivatives.
Uniqueness: 1-Tert-butoxy-2-cyclopropoxybenzene is unique due to the combination of tert-butoxy and cyclopropoxy groups on a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-7-5-4-6-11(12)14-10-8-9-10/h4-7,10H,8-9H2,1-3H3 |
InChIキー |
UBQXRKFEIJBTPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC=C1OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


